molecular formula C16H26ClNO5 B2483016 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 464877-33-6

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2483016
CAS No.: 464877-33-6
M. Wt: 347.84
InChI Key: DKCQQXUVSHIZAD-UHFFFAOYSA-N
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Description

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with the molecular formula C16H26ClNO5. It is known for its unique structure, which includes a morpholine ring and a 3,4-dimethoxybenzyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Mode of Action

The presence of the 3,4-dimethoxybenzyl group suggests it may act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Pharmacokinetics

The pharmacokinetics of “1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride” are not well-studied. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are unknown. The presence of the 3,4-dimethoxybenzyl group may enhance the solubility and stability of the compound, potentially influencing its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with biological targets. For instance, the 3,4-dimethoxybenzyl group in this compound can be cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with morpholine in the presence of a base, followed by the addition of 2-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine or benzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 3,4-Dimethoxybenzyl alcohol

Uniqueness

1-((3,4-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its combination of a morpholine ring and a 3,4-dimethoxybenzyl group This structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5.ClH/c1-19-15-4-3-13(9-16(15)20-2)11-22-12-14(18)10-17-5-7-21-8-6-17;/h3-4,9,14,18H,5-8,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCQQXUVSHIZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCOCC2)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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